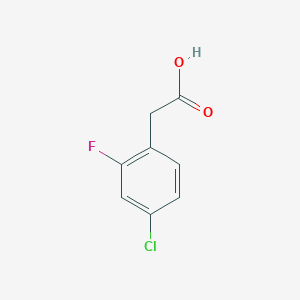

4-Chloro-2-fluorophenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2-fluorophenylacetic acid, also known as 4-CFA, is an organic compound belonging to the phenylacetic acid family, which is widely used in the synthesis of various organic compounds. 4-CFA has a wide range of applications in the pharmaceutical, agrochemical, and industrial sectors. It is a versatile reagent for the synthesis of different compounds and has the potential to be used in the development of new drugs and materials.

Scientific Research Applications

Reactivity, Acidity, and Vibrational Spectra 4-Chloro-2-fluorophenylacetic acid has been studied for its reactivity, acidity, and vibrational spectra characteristics. A comparative DFT study on halogen-substituted phenylacetic acids, including this compound, revealed their structural properties, reactivity descriptors, and vibrational spectra. The study highlighted the molecule's calculated structural properties, which closely resemble crystallographic data, providing insights into its reactivity using various descriptors such as Fukui functions, local softness, and electrophilicity. Additionally, the vibrational spectra of chloro-substituted molecules were calculated and compared, showing significant insights into their chemical behavior and applications in scientific research (Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015).

Chromatographic Selectivity in Pharmaceutical Synthesis The compound's isomers, such as 4-fluorophenylacetic acid, have been employed in chromatographic selectivity studies, crucial for separating positional isomers in pharmaceutical synthesis. The study on 4-fluorophenylacetic acid positional isomers emphasized the importance of controlling positional isomers in the early stages of synthesis to ensure the purity of the final pharmaceutical product. The research developed a chromatographic analysis method as part of a Quality by Design Approach to control the purity of the starting material, eliminating undesirable positional isomers in the final drug substance (Chasse, Wenslow, & Bereznitski, 2007).

Synthesis of Heterocyclic Scaffolds 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been utilized as a multireactive building block in heterocyclic oriented synthesis (HOS), leading to various nitrogenous heterocycles. This application underlines the versatility of halogenated phenylacetic acids in synthesizing diverse libraries of heterocycles, which are of significant importance in drug discovery. The method facilitated the preparation of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, demonstrating the compound's role as a foundational building block in the synthesis of various heterocyclic scaffolds (Křupková, Funk, Soural, & Hlaváč, 2013).

Fluorescence Quenching Mechanism Study The fluorescence quenching mechanism of boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, has been extensively studied, offering insights into the interactions and quenching behavior of these compounds. Such studies are crucial for understanding the fluorescence properties of boronic acid derivatives and their applications in biochemical and medical research for studying various biological systems (Geethanjali, Nagaraja, & Melavanki, 2015).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is used in proteomics research , which suggests it may interact with proteins or other biomolecules in the cell.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets through covalent or non-covalent interactions, leading to changes in the target’s function. The exact nature of these interactions and the resulting changes are subject to ongoing research.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation. The downstream effects of these pathways could include changes in cellular processes such as signal transduction, gene expression, or metabolic regulation.

Result of Action

As a biochemical used in proteomics research , it may influence protein function, leading to changes at the molecular and cellular levels. These changes could potentially affect a wide range of biological processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-fluorophenylacetic acid . Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets. Understanding these factors is crucial for optimizing its use in research and potential therapeutic applications.

Properties

IUPAC Name |

2-(4-chloro-2-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAZXGAJEGPUAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373949 |

Source

|

| Record name | 4-Chloro-2-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194240-75-0 |

Source

|

| Record name | 4-Chloro-2-fluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Chloro-2-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)

![Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B66621.png)